5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine 5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15755661
InChI: InChI=1S/C12H14FN3S/c1-16-10(8-2-3-8)6-12(15-16)14-7-9-4-5-11(13)17-9/h4-6,8H,2-3,7H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C12H14FN3S
Molecular Weight: 251.33 g/mol

5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15755661

Molecular Formula: C12H14FN3S

Molecular Weight: 251.33 g/mol

* For research use only. Not for human or veterinary use.

5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C12H14FN3S
Molecular Weight 251.33 g/mol
IUPAC Name 5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methylpyrazol-3-amine
Standard InChI InChI=1S/C12H14FN3S/c1-16-10(8-2-3-8)6-12(15-16)14-7-9-4-5-11(13)17-9/h4-6,8H,2-3,7H2,1H3,(H,14,15)
Standard InChI Key JYKQZWFQYKPOOH-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC(=N1)NCC2=CC=C(S2)F)C3CC3

Introduction

5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a synthetic organic compound belonging to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic effects. The unique structure of this compound includes a pyrazole ring connected to a cyclopropyl group and a fluorinated thiophene moiety, which may influence its pharmacological properties.

Synthesis Methods

The synthesis of 5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of the Pyrazole Ring: This step involves the creation of the pyrazole core, often through condensation reactions.

  • Introduction of Substituents: The cyclopropyl and fluorinated thiophene groups are introduced using appropriate reagents such as cyclopropyl bromide and fluorinating agents.

  • Coupling Reactions: The final step involves coupling the pyrazole and thiophene moieties through a methylamine linkage.

Optimization of reaction conditions, including temperature, solvent choice, and reaction time, is crucial for achieving high yields and purity.

Biological Activities and Applications

Pyrazole derivatives, including 5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine, are investigated for their potential therapeutic effects. These compounds are often studied for their anti-inflammatory, anti-cancer, and anti-microbial properties, making them candidates for drug development.

Potential Biological ActivityDescription
Anti-inflammatoryInhibition of enzymes involved in inflammatory pathways
Anti-cancerPotential to inhibit cell proliferation or induce apoptosis
Anti-microbialAbility to inhibit microbial growth or kill microbes

Comparison with Similar Compounds

Several compounds share structural similarities with 5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine. These include:

Compound NameStructure HighlightsUnique Features
5-(cyclopropyl)-N-(thiophen-2-yloxy)-1H-pyrazoleContains an ether linkage instead of an aminePotentially different pharmacokinetics due to ether group
N-(cyclobutyl)-N-[4-(fluorophenyl)]pyrazoleCyclobutyl instead of cyclopropylDifferent ring strain may affect reactivity
4-(fluorothiophen)-N-(methyl)-pyrazoleLacks cyclopropyl groupSimpler structure with potentially different biological activity

These comparisons highlight how variations in structure can lead to differing biological activities and chemical properties.

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